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The development of potent and selective inhibitors of Diacylglycerol Acyltransferase (DGAT)

enzymes, DGAT1 and DGAT2, holds significant promise for the treatment of metabolic

diseases such as obesity and type 2 diabetes. A critical step in the preclinical and clinical

development of these inhibitors is the confirmation of on-target engagement in a living

organism. This guide provides a comparative overview of the key in vivo methods used to

assess the efficacy and target engagement of DGAT inhibitors, supported by experimental data

and detailed protocols.

Data Presentation: In Vivo Efficacy of DGAT
Inhibitors
The following table summarizes the in vivo performance of representative DGAT1 and DGAT2

inhibitors, focusing on their impact on plasma triglyceride (TG) levels, a key biomarker of DGAT

activity.
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Inhibitor Target
Animal
Model

Dosing
Regimen

Key Finding Reference

A-922500 DGAT1
Zucker Fatty

Rat

0.03, 0.3, and

3 mg/kg, p.o.

for 14 days

3 mg/kg dose

significantly

reduced

serum

triglycerides

by 39%.[1]

[1]

Hyperlipidemi

c Hamster

0.03, 0.3, and

3 mg/kg, p.o.

for 14 days

3 mg/kg dose

significantly

reduced

serum

triglycerides

by 53%.[2][3]

[2][3]

Various

Rodent

Models

0.03, 0.3, and

3 mg/kg, p.o.

Dose-

dependently

attenuated

the maximal

postprandial

rise in serum

triglycerides.

[4]

[4]

PF-04620110 DGAT1 Rat ≥0.1 mg/kg

Reduction of

plasma

triglyceride

levels

following a

lipid

challenge.[5]

[6]

[5][6]

Ervogastat

(PF-

06865571)

DGAT2 Western-diet

fed rats

Not specified Dose-

dependent

reductions in

plasma and

liver

[7]
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triglycerides.

[7]

Humans with

NAFLD
Not specified

Dose-

dependent

reductions in

liver fat and

fasting serum

triglycerides.

[7]

[7]

Key Experimental Protocols
Confirmation of in vivo on-target engagement of DGAT inhibitors predominantly relies on

pharmacodynamic (PD) biomarker assays that measure the physiological consequences of

target inhibition. The Oral Fat Tolerance Test (OFTT) is a cornerstone experiment in this regard.

More advanced techniques like Activity-Based Protein Profiling (ABPP) and Positron Emission

Tomography (PET) offer more direct assessment of target engagement but are less commonly

reported for DGAT inhibitors.

Oral Fat Tolerance Test (OFTT)
The OFTT is a robust and widely used method to assess the in vivo activity of DGAT1

inhibitors, which play a crucial role in the absorption of dietary fats. Inhibition of intestinal

DGAT1 leads to a blunted postprandial increase in plasma triglycerides.

Principle: This assay measures the ability of a DGAT inhibitor to suppress the rise in plasma

triglyceride levels following an oral administration of a lipid load (e.g., corn oil).

Detailed Methodology:

Animal Model: Male C57BL/6 mice or other relevant rodent models (e.g., Zucker fatty rats,

hyperlipidemic hamsters) are commonly used.[4]

Acclimation and Fasting: Animals are acclimated to the housing conditions for at least one

week. Prior to the test, animals are fasted overnight (approximately 12-16 hours) with free

access to water to ensure a stable baseline for triglyceride levels.[8]
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Baseline Blood Collection: A baseline blood sample (t=0) is collected from the tail vein or

another appropriate site.

Inhibitor Administration: The DGAT inhibitor or vehicle control is administered orally (p.o.) via

gavage at the desired dose(s). The volume is typically 5-10 mL/kg.

Lipid Challenge: After a set pre-treatment period (e.g., 30-60 minutes), a lipid load, typically

corn oil (e.g., 10 mL/kg), is administered orally.[4]

Serial Blood Sampling: Blood samples are collected at multiple time points post-lipid

challenge (e.g., 1, 2, 3, 4, and 6 hours).

Triglyceride Measurement: Plasma is separated from the blood samples by centrifugation.

Plasma triglyceride levels are then quantified using a commercial enzymatic assay kit.

Data Analysis: The change in plasma triglyceride concentration from baseline is plotted over

time for each treatment group. The area under the curve (AUC) for the triglyceride excursion

is calculated and compared between inhibitor-treated and vehicle-treated groups to

determine the extent of inhibition.

Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique that utilizes active site-directed chemical

probes to directly assess the functional state of enzymes within a complex proteome.

Competitive ABPP can be adapted to measure the in vivo target engagement of reversible

inhibitors.

Principle: In a competitive ABPP experiment, an animal is first treated with the inhibitor of

interest. Subsequently, a broad-spectrum activity-based probe for the enzyme class is

administered. The degree to which the inhibitor prevents the labeling of the target enzyme by

the probe reflects the level of target engagement.

General Methodology (as applied to DGAT):

While specific ABPP probes for DGAT enzymes are not yet widely reported, the general

workflow would be as follows:
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Inhibitor Dosing: Animals are dosed with the DGAT inhibitor at various concentrations and for

different durations.

Tissue Collection: At the desired time point, animals are euthanized, and relevant tissues

(e.g., intestine, liver, adipose tissue) are collected and homogenized.

Probe Labeling: The tissue proteomes are incubated with a clickable (e.g., alkyne- or azide-

containing) activity-based probe that targets acyltransferases.

Reporter Tag Conjugation: A reporter tag (e.g., a fluorophore or biotin) is attached to the

probe-labeled enzymes via click chemistry.

Analysis:

Gel-based: The labeled proteins are separated by SDS-PAGE, and target engagement is

visualized and quantified by in-gel fluorescence scanning. A decrease in fluorescence

intensity for the DGAT band in the inhibitor-treated group compared to the vehicle group

indicates target engagement.

Mass Spectrometry-based: Biotin-tagged proteins are enriched and analyzed by liquid

chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled

enzymes.

Positron Emission Tomography (PET)
PET is a non-invasive imaging technique that can provide quantitative information about the

distribution and occupancy of a target protein by a radiolabeled ligand (a PET tracer) in vivo.

Principle: A PET tracer that specifically binds to DGAT1 or DGAT2 is administered to the

subject. The PET scanner detects the radiation emitted by the tracer, allowing for the

visualization and quantification of the target enzyme's density and its occupancy by an

unlabeled inhibitor.

General Methodology (as applied to DGAT):

The development of specific PET tracers for DGAT enzymes is a prerequisite for this method.

The general workflow would involve:
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Tracer Development and Validation: A potent and selective DGAT inhibitor is radiolabeled

with a positron-emitting isotope (e.g., 11C or 18F). The tracer's specificity and

pharmacokinetic properties are thoroughly validated in vitro and in vivo.

Baseline PET Scan: A baseline scan is performed to determine the initial distribution and

density of the DGAT target in the tissue of interest.

Inhibitor Administration: The non-radiolabeled DGAT inhibitor is administered to the subject.

Post-dose PET Scan: A second PET scan is performed after inhibitor administration.

Data Analysis: The reduction in the PET signal in the post-dose scan compared to the

baseline scan indicates the displacement of the radiotracer by the inhibitor, allowing for the

calculation of target occupancy.
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Caption: DGAT signaling in triglyceride synthesis within an intestinal enterocyte.
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Caption: Experimental workflow for the Oral Fat Tolerance Test (OFTT).
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Caption: Comparison of methods for confirming in vivo target engagement.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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